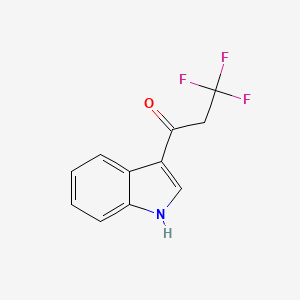amine CAS No. 1249246-14-7](/img/structure/B1454071.png)
[2-(4-Chlorophenyl)ethyl](1-methoxypropan-2-yl)amine
Descripción general
Descripción
2-(4-Chlorophenyl)ethyl](1-methoxypropan-2-yl)amine, otherwise known as 2-chloro-N-(2-methoxypropyl)-N-(4-chlorophenyl)ethanamine, is a compound that has been studied for its potential applications in the field of medicinal chemistry. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Opioid Analgesic with Reduced Adverse Effects
- Mu-Opioid Receptor Biased Agonists: A novel mu-opioid receptor agonist, highlighted for its selective activation of G protein and β-arrestin signaling pathways, suggests a pathway for analgesic benefits with reduced adverse effects. This indicates the potential for developing therapeutic agents that provide the analgesic benefits of opioids while limiting related adverse effects mediated through the β-arrestin pathway (Urits et al., 2019).
Environmental Toxicology
- Endocrine Disruptors and Mitochondrial Impact: Research on DDT and its metabolite DDE, compounds structurally similar to the query chemical, shows their action as endocrine disruptors in humans and wildlife, with implications on reproductive and immune systems. This review suggests a potential area of research for similar chlorophenyl compounds, focusing on environmental persistence and bioaccumulation through the food chain (Burgos-Aceves et al., 2021).
Anticancer Drugs Development
- Tumor Specificity and Keratinocyte Toxicity: In the search for new types of anticancer drugs, compounds exhibiting high tumor specificity with minimal keratinocyte toxicity were identified, highlighting the potential of chemical modifications to enhance therapeutic efficacy against human oral squamous cell carcinoma. This approach could be relevant for similar compounds aiming at reduced toxicity and improved tumor specificity (Sugita et al., 2017).
Future Research Directions
- The highlighted studies provide a foundation for further exploration into the therapeutic potential of "2-(4-Chlorophenyl)ethylamine" and similar compounds. Future research could focus on understanding the molecular mechanisms underlying their effects, optimizing their therapeutic profiles, and assessing their environmental impact and safety.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-10(9-15-2)14-8-7-11-3-5-12(13)6-4-11/h3-6,10,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUFRNZKFBHPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)ethyl](1-methoxypropan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine](/img/structure/B1453988.png)
![2-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1453989.png)
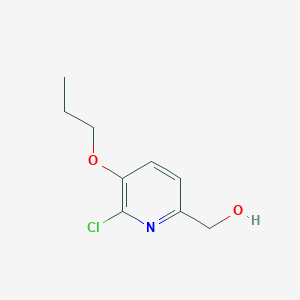
![6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1453993.png)
![(3-Methylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1453995.png)
![4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453997.png)
![4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453998.png)
![3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1453999.png)
![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride](/img/structure/B1454002.png)
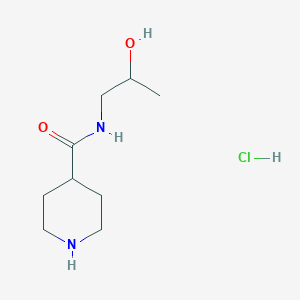
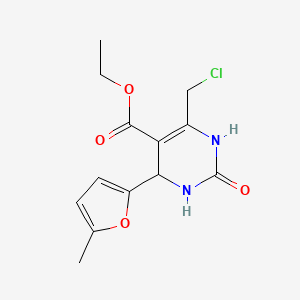
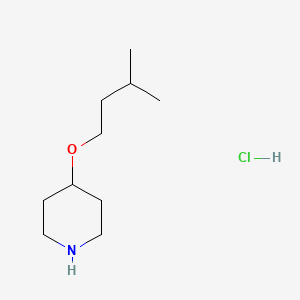
![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile](/img/structure/B1454009.png)
